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Compound of Interest

Compound Name: 1,2-Dichloro-2-propanol

Cat. No.: B15180848 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1,2-dichloro-2-propanol and its

structural isomers, 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol. The information

presented is intended to aid in the identification, characterization, and analysis of these

chlorinated propanols, which are relevant in various industrial and research contexts, including

as intermediates in chemical synthesis and as potential toxicants.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic features of 1,2-dichloro-2-propanol
and its analogues. Data for 1,2-dichloro-2-propanol is predicted due to the limited availability

of experimental spectra, while the data for its analogues are based on experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Predicted for 1,2-dichloro-2-propanol, Experimental for

Analogues)
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Compound
Chemical Shift
(ppm)

Multiplicity Assignment

1,2-dichloro-2-

propanol
~2.1 Singlet -CH₃

~3.8 Singlet -CH₂Cl

Variable Singlet -OH

1,3-dichloro-2-

propanol
3.697 Doublet -CH₂Cl

4.072 Quintet -CHOH

2.6 (variable) Singlet -OH

2,3-dichloro-1-

propanol
3.7-3.9 Multiplet -CH₂Cl & -CHCl

4.1-4.3 Multiplet -CH₂OH

Variable Singlet -OH

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 1,2-dichloro-2-propanol, Experimental

for Analogues)

Compound Chemical Shift (ppm) Assignment

1,2-dichloro-2-propanol ~30 -CH₃

~55 -CH₂Cl

~85 -C(Cl)OH

1,3-dichloro-2-propanol 46.9 -CH₂Cl

71.1 -CHOH

2,3-dichloro-1-propanol 46.0 -CH₂Cl

62.5 -CHCl

64.1 -CH₂OH
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Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound O-H Stretch C-H Stretch C-O Stretch C-Cl Stretch

1,2-dichloro-2-

propanol

(Predicted)

~3400 (broad) ~2900-3000 ~1100 ~650-800

1,3-dichloro-2-

propanol
~3380 (broad) ~2960 ~1110 ~740, 660

2,3-dichloro-1-

propanol
~3350 (broad) ~2950 ~1050 ~730, 650

Table 4: Mass Spectrometry Data (m/z)

Compound Molecular Ion (M⁺) Key Fragment Ions

1,2-dichloro-2-propanol

(Predicted)
128/130/132

93/95 ([M-Cl]⁺), 77

([CH₂ClCO]⁺), 49 ([CH₂Cl]⁺)

1,3-dichloro-2-propanol 128/130/132
93/95 ([M-Cl]⁺), 79/81

([CH₂ClCHO]⁺), 49 ([CH₂Cl]⁺)

2,3-dichloro-1-propanol 128/130/132

93/95 ([M-Cl]⁺), 77

([CHClCH₂OH]⁺), 49

([CH₂Cl]⁺)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, D₂O). The solution should be clear and free of any

particulate matter.
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Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15

ppm.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Process the data similarly to the ¹H spectrum. Chemical shifts are referenced to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a neat (undiluted) spectrum can be obtained by

placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample plates in the spectrometer and record the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

The background spectrum is automatically subtracted from the sample spectrum to yield

the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS). For direct infusion, dissolve a small amount of the

sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound and its

expected fragments (e.g., m/z 30-200).

Data Analysis: Identify the molecular ion peak, which will exhibit a characteristic isotopic

pattern for a dichlorinated compound (M⁺, M+2, M+4 in a 9:6:1 ratio). Analyze the major

fragment ions to deduce the structure.

Metabolic Pathway and Toxicity
Dichloropropanols are known to be hepatotoxic, and their metabolism is a key factor in their

toxicity. The metabolic pathway of 1,3-dichloro-2-propanol has been studied and can serve as a

model for its isomers. The primary mechanism of toxicity involves the metabolic activation to

reactive intermediates that can cause cellular damage.

Proposed Metabolic Pathway of Dichloropropanols
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Caption: Proposed metabolic activation of dichloropropanols leading to toxicity.
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This pathway highlights the formation of a reactive epichlorohydrin intermediate, which can be

detoxified through glutathione (GSH) conjugation or lead to cellular damage by reacting with

macromolecules. This metabolic activation is a critical consideration in the toxicological

assessment of these compounds.

To cite this document: BenchChem. [A Spectroscopic Comparison of 1,2-Dichloro-2-propanol
and Its Analogues]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15180848#spectroscopic-comparison-of-1-2-
dichloro-2-propanol-and-its-analogues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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